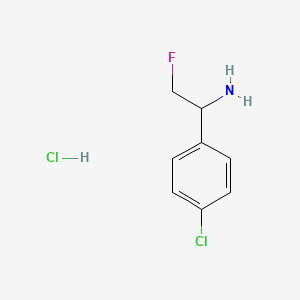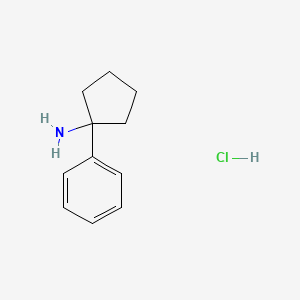
1-Phenylcyclopentylamin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylcyclopentylamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.71. The purity is usually 95%.
BenchChem offers high-quality 1-Phenylcyclopentylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylcyclopentylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forschungsschwerpunkt: Wissenschaftler untersuchen seine Auswirkungen auf Neurotransmittersysteme, Rezeptorbindung und Verhaltensreaktionen. Die Erforschung seines Potenzials als kognitiver Enhancer oder Stimmungsmodulator ist im Gange .
- Kinetische Auflösung: Forscher haben die kinetische Auflösung von Cypenamin unter Verwendung der Lipase B aus Candida antarctica untersucht. Dieses Enzym kann die Enantiomere von Cypenamin effektiv trennen, was für die Medikamentenentwicklung von entscheidender Bedeutung ist .
- Funktionelles Stimulans: Das Cyclohexan-Homolog von Cypenamin wurde als funktionelles Stimulans beschrieben, obwohl es weniger potent ist als reines Amphetamin .
- Rechtliche Implikationen: Trotz seiner Ähnlichkeit mit kontrollierten Stimulanzien ist Cypenamin weltweit legal. Forscher betrachten sein Potenzial als sicherere Alternative zu bestehenden Stimulanzien .
Psychostimulanz-Forschung
Enzymkinetik und Auflösung
Homologie-Studien
Medikamentendesign und Analogenforschung
Zusammenfassend lässt sich sagen, dass 1-Phenylcyclopentylamin-Hydrochlorid eine faszinierende Möglichkeit für wissenschaftliche Erkundungen bietet, von psychostimulierenden Eigenschaften über Enzymkinetik bis hin zu potenziellem Neuroprotection. Seine einzigartige Struktur und sein legaler Status machen es zu einem faszinierenden Gegenstand für laufende Forschung . Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, zögern Sie bitte nicht, diese zu stellen!
Wirkmechanismus
Target of Action
1-Phenylcyclopentylamine hydrochloride, also known as 2-phenylcyclopentylamine, is a psychostimulant drug It’s structurally similar to cyclopentolate, which is an anticholinergic that primarily targets muscarinic receptors in the muscles of the eye . Another structurally similar compound, Iso-phenylcyclopentylamine Hydrochloric, targets DAT, NET, and SERT, acting as a dopamine, norepinephrine, and serotonin reuptake inhibitor .
Mode of Action
Based on its structural similarity to cyclopentolate, it may block muscarinic receptors, leading to dilation of the pupil (mydriasis) and preventing the eye from accommodating for near vision (cycloplegia) . If it acts similarly to Iso-phenylcyclopentylamine Hydrochloric, it may inhibit the reuptake of dopamine, norepinephrine, and serotonin .
Biochemical Pathways
If it acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, it could affect various neurotransmitter pathways in the brain .
Result of Action
If it acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, it could potentially increase the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Eigenschaften
IUPAC Name |
1-phenylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11(8-4-5-9-11)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWPTXHRLRYUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-90-2 |
Source


|
| Record name | 1-phenylcyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2438918.png)
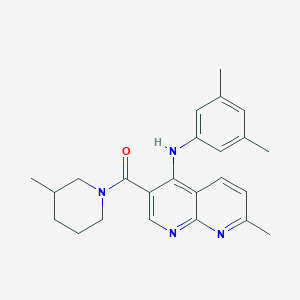
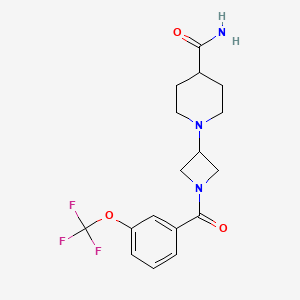
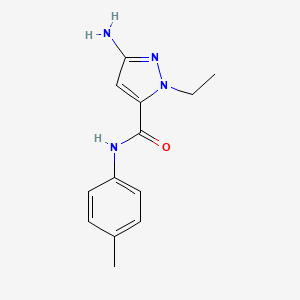
![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2438922.png)
![4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2438923.png)


![N,N-Diethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2438930.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2438934.png)
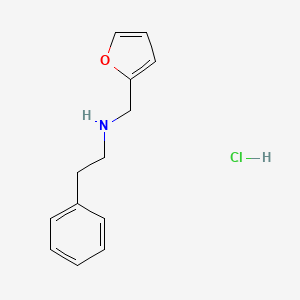
![N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2438936.png)
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2438938.png)
